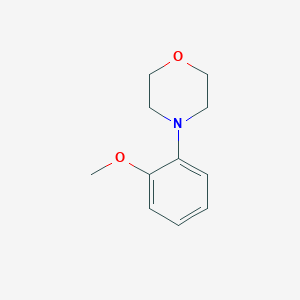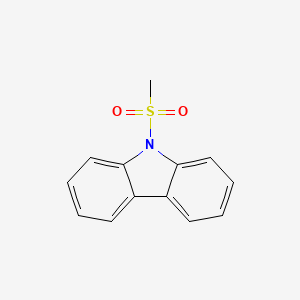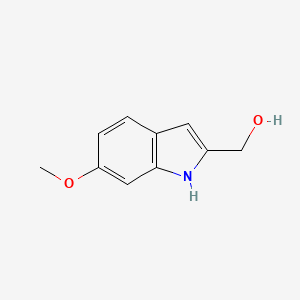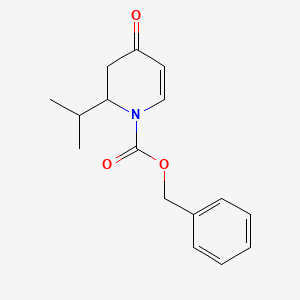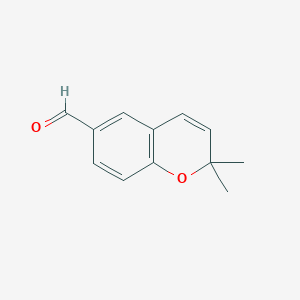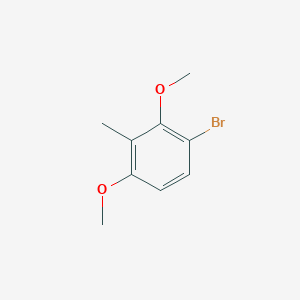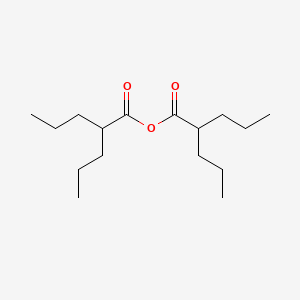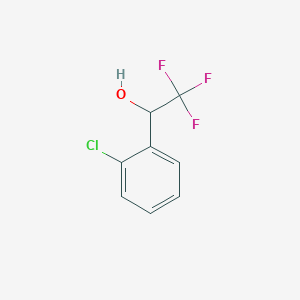
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, also known as CPTFE, is a synthetic compound that has been used in a variety of scientific research applications. CPTFE is a colorless liquid with a distinct odor and a boiling point of approximately 101°C. It is used in a variety of laboratory experiments, including those involving organic synthesis, biochemistry, and pharmacology. CPTFE is a versatile compound that has many potential applications in the laboratory.
Applications De Recherche Scientifique
Polymerization Initiator
A study by Souverain et al. (1980) in the "European Polymer Journal" discusses the use of trifluoromethanesulphonates (triflates) in polymerizations of ethylenic monomers. This research indicates the potential use of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol in complex polymerization processes due to its interaction with triflates (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Synthesis of Difluorostyrenes
Nakamura and Uneyama (2007) in "The Journal of Organic Chemistry" explored the synthesis of 1-substituted 2,2-difluorostyrenes, starting from compounds related to 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol. This demonstrates its role in synthesizing complex organic compounds (Nakamura & Uneyama, 2007).
Pharmaceutical and Chemical Synthesis
Research by Sosnovskikh et al. (2015) in the "European Journal of Organic Chemistry" indicates that derivatives of 2-(polyfluoroalkyl)chromones, which can be related to 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, react with various compounds to produce a range of polyfunctionalized benzophenones and dihydroxanthones, highlighting its potential in pharmaceutical and chemical synthesis (Sosnovskikh, Korotaev, Barkov, Kutyashev, & Safrygin, 2015).
Chemical Reactions and Catalysis
A study by Mejía and Togni (2012) in "ACS Catalysis" discusses the use of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one in the trifluoromethylation of aromatic compounds, showing how similar compounds to 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol can be used in chemical reactions and catalysis (Mejía & Togni, 2012).
Organic Light-Emitting Diodes (OLEDs)
Research by Yamamoto and Tamiaki (2015) in "Dyes and Pigments" shows the potential use of chlorophyll derivatives, which can be synthesized from compounds like 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, in the development of organic light-emitting diodes (OLEDs) (Yamamoto & Tamiaki, 2015).
Novel Polyimides Synthesis
A study by Yin et al. (2005) in "Polymer" discusses the synthesis of novel fluorine-containing polyimides from fluorinated aromatic diamine monomers. This research demonstrates the applicability of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol in advanced materials science, particularly in the development of high-performance polymers (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCWDTPILJKWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436455 | |
| Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
251352-64-4 | |
| Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



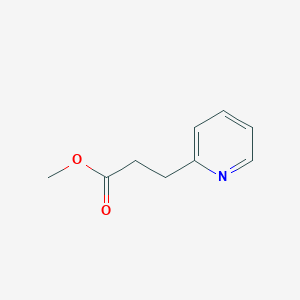
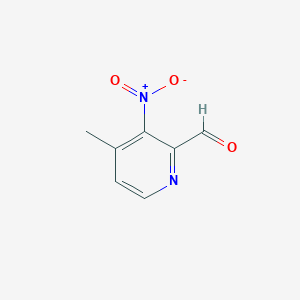
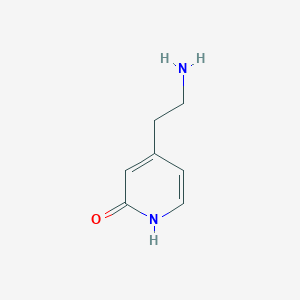
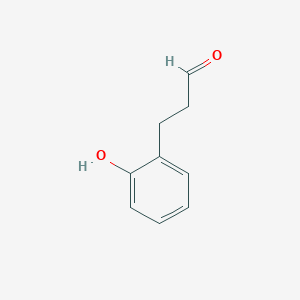
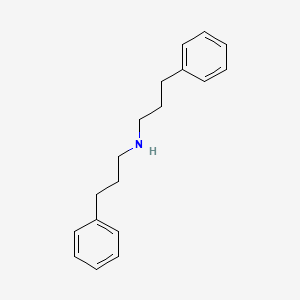
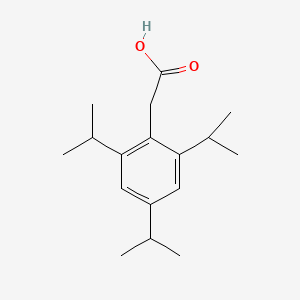
![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)
